4-Hydroxy-3-nitrophenylacetic acid
Overview
Description
4-Hydroxy-3-nitrophenylacetic acid is an organic compound with the molecular formula C₈H₇NO₅ and a molecular weight of 197.1449 g/mol . It is also known by other names such as 3-Nitro-4-hydroxy phenylacetic acid and Benzeneacetic acid, 4-hydroxy-3-nitro- . This compound is characterized by the presence of both hydroxyl and nitro groups on a benzene ring, making it a nitrophenol derivative .
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-3-nitrophenylacetic acid is the ice-nucleation-active protein, InaX, in Xanthomonas campestris . This compound also has activity in the Ig heavy chain V-I region and Ig gamma-2 chain C region .
Mode of Action
This compound enhances the ice-nucleation activity of Xanthomonas campestris . It results in the effective expression of both the ice-nucleation-active protein, InaX, and its mRNA in the bacterial cells cultured .
Biochemical Pathways
It is known to enhance the ice-nucleation activity of xanthomonas campestris, suggesting it may influence pathways related to ice-nucleation and the expression of related proteins .
Pharmacokinetics
It is soluble in ethanol , which suggests it may have good bioavailability when administered orally or topically
Result of Action
The primary result of the action of this compound is the enhancement of the ice-nucleation activity of Xanthomonas campestris . This leads to the effective expression of the ice-nucleation-active protein, InaX, and its mRNA in the bacterial cells cultured .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the presence of this compound in the culture medium of Xanthomonas campestris enhances the bacterium’s ice-nucleation activity . .
Preparation Methods
The synthesis of 4-Hydroxy-3-nitrophenylacetic acid typically involves nitration of 4-hydroxyphenylacetic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The process involves careful control of temperature and reaction time to ensure the selective nitration at the desired position on the benzene ring . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yield and purity .
Chemical Reactions Analysis
4-Hydroxy-3-nitrophenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-3-nitrophenylacetic acid has several applications in scientific research:
Comparison with Similar Compounds
4-Hydroxy-3-nitrophenylacetic acid can be compared with other nitrophenol derivatives such as:
- 2-Hydroxy-3-nitrophenylacetic acid
- 3-Hydroxy-4-nitrophenylacetic acid
- 4-Hydroxy-2-nitrophenylacetic acid
These compounds share similar structural features but differ in the position of the nitro and hydroxyl groups on the benzene ring . The unique positioning of these groups in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications .
Properties
IUPAC Name |
2-(4-hydroxy-3-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHBHOSRLDPIHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10463-20-4 | |
Record name | 4-Hydroxy-3-nitrophenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10463-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-hydroxy-3-nitrophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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